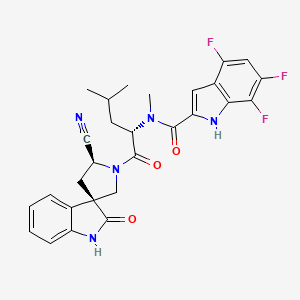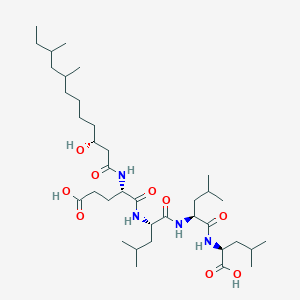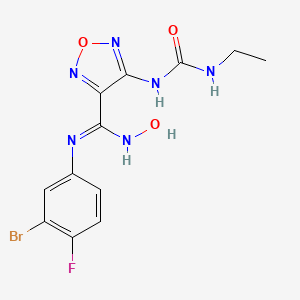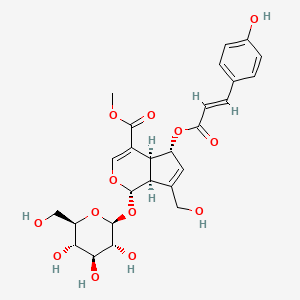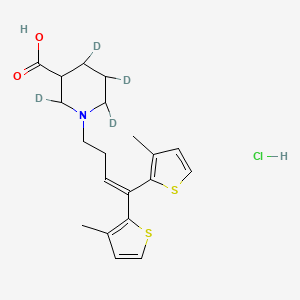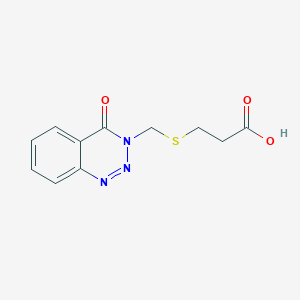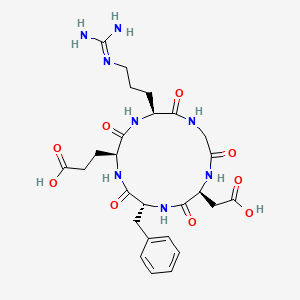
Bcl-2-IN-16
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bcl-2-IN-16 is a compound that functions as an inhibitor of the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis, the process of programmed cell death, and is often overexpressed in various types of cancer, particularly hematological malignancies. By inhibiting BCL-2, this compound promotes apoptosis in cancer cells, making it a promising candidate for cancer therapy .
准备方法
The preparation of Bcl-2-IN-16 involves several synthetic routes and reaction conditions. One method includes the synthesis of solid forms, particularly crystalline forms, of the compound. The process involves the reaction of 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((4-(((1r,4r)-4-hydroxy-4-methylcyclohexyl)methyl)amino)-3-nitrophenyl)sulfonyl)-4-(2-((S)-2-(2-isopropylphenyl)pyrrolidin-1-yl)-7-azaspiro[3.5]nonan-7-yl)benzamide under specific conditions . Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and stability of the final product.
化学反应分析
Bcl-2-IN-16 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
Bcl-2-IN-16 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of apoptosis and the role of BCL-2 in cell death. In biology, it helps researchers understand the regulation of apoptosis and the development of cancer. In medicine, this compound is being investigated as a potential therapeutic agent for treating various types of cancer, including chronic lymphocytic leukemia and acute myeloid leukemia . In industry, it may be used in the development of new anticancer drugs and therapies.
作用机制
The mechanism of action of Bcl-2-IN-16 involves the inhibition of the BCL-2 protein, which is an anti-apoptotic factor that regulates the intrinsic pathway of apoptosis. By binding to BCL-2, this compound prevents BCL-2 from interacting with pro-apoptotic proteins such as BAX and BAK. This leads to the activation of these pro-apoptotic proteins, which then permeabilize the mitochondrial membrane, releasing cytochrome c and activating caspases that execute cell death . The molecular targets and pathways involved include the intrinsic apoptotic pathway and the interactions between BCL-2 and other members of the BCL-2 protein family .
相似化合物的比较
Bcl-2-IN-16 can be compared with other similar compounds, such as venetoclax, navitoclax, and epigallocatechin gallate. Venetoclax is a highly selective BCL-2 inhibitor that has been approved for the treatment of chronic lymphocytic leukemia and acute myeloid leukemia . Navitoclax is another BCL-2 inhibitor that also targets BCL-xL and BCL-w, making it less selective than venetoclax . Epigallocatechin gallate, a natural compound found in green tea, has been shown to inhibit BCL-2 and has potential anticancer properties . This compound is unique in its specific structure and binding properties, which may offer advantages in terms of selectivity and efficacy compared to other BCL-2 inhibitors.
属性
CAS 编号 |
2858632-01-4 |
|---|---|
分子式 |
C53H63ClN8O10S |
分子量 |
1039.6 g/mol |
IUPAC 名称 |
4-[(8R,15S)-4-(4-chlorophenyl)-6,6-dimethyl-9,13-dioxa-1,17-diazatricyclo[13.4.0.03,8]nonadec-3-en-17-yl]-N-[4-[[(2S,5R)-5-methoxyoxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide |
InChI |
InChI=1S/C53H63ClN8O10S/c1-53(2)27-43(34-6-8-36(54)9-7-34)44-31-60-20-19-59(30-38(60)32-69-21-5-23-70-49(44)28-53)37-10-14-42(46(25-37)61-18-4-22-71-52-48(61)24-35-16-17-55-50(35)57-52)51(63)58-73(66,67)41-13-15-45(47(26-41)62(64)65)56-29-39-11-12-40(68-3)33-72-39/h6-10,13-17,24-26,38-40,49,56H,4-5,11-12,18-23,27-33H2,1-3H3,(H,55,57)(H,58,63)/t38-,39-,40+,49+/m0/s1 |
InChI 键 |
AWGQQZVAXXLVMT-ORYVFAGJSA-N |
手性 SMILES |
CC1(C[C@@H]2C(=C(C1)C3=CC=C(C=C3)Cl)CN4CCN(C[C@H]4COCCCO2)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NC[C@@H]7CC[C@H](CO7)OC)[N+](=O)[O-])N8CCCOC9=C8C=C1C=CNC1=N9)C |
规范 SMILES |
CC1(CC2C(=C(C1)C3=CC=C(C=C3)Cl)CN4CCN(CC4COCCCO2)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCC(CO7)OC)[N+](=O)[O-])N8CCCOC9=C8C=C1C=CNC1=N9)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





